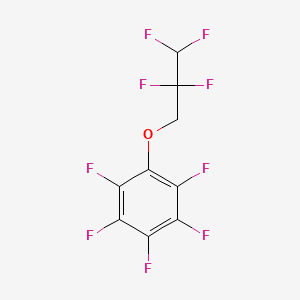

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Description

BenchChem offers high-quality Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9O/c10-2-3(11)5(13)7(6(14)4(2)12)19-1-9(17,18)8(15)16/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQDEALNNYDUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396030 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89847-87-0 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Fluorinated Ether

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, also identified by its CAS Number 89847-87-0, is a highly fluorinated aromatic ether.[1][2][3] This molecule merges the distinct chemical characteristics of a pentafluorophenyl group and a tetrafluoropropoxy chain, positioning it as a compound of significant interest in materials science, medicinal chemistry, and as a specialized solvent or intermediate. The dense fluorine substitution imparts properties such as high thermal stability, chemical inertness, and unique electronic characteristics. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected spectroscopic behavior, and safety considerations, grounded in the established principles of organofluorine chemistry.

The structure consists of a pentafluorinated benzene ring linked via an ether oxygen to a 2,2,3,3-tetrafluoropropyl group. The electron-withdrawing nature of the nine fluorine atoms profoundly influences the molecule's reactivity and physical properties. The pentafluorophenyl moiety is known for its susceptibility to nucleophilic aromatic substitution, a key feature in its chemical behavior.[4][5][6]

Physicochemical Properties

The physical characteristics of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are dictated by its high degree of fluorination, leading to a dense, thermally stable liquid. The available and predicted data are summarized below.

| Property | Value | Source |

| CAS Number | 89847-87-0 | [1] |

| Molecular Formula | C₉H₃F₉O | [1][2] |

| Molecular Weight | 298.11 g/mol | [1][2] |

| Boiling Point | 71-72 °C at 10 mmHg | [2] |

| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [2] |

| Appearance | Colorless liquid (Expected) | Inferred |

Synthesis Pathway: A Modified Williamson Ether Synthesis

The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is not explicitly detailed in readily available literature. However, a highly plausible and efficient route is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, which is a standard method for preparing aryl ethers.[6][7][8] This approach involves the reaction of hexafluorobenzene with the sodium salt of 2,2,3,3-tetrafluoropropanol.

The strong electron-withdrawing effect of the fluorine atoms on the hexafluorobenzene ring makes it highly susceptible to attack by nucleophiles like alkoxides.[4][6][9]

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a predictive methodology based on established procedures for the synthesis of similar pentafluorophenyl ethers.[6][10]

Materials:

-

2,2,3,3-Tetrafluoropropan-1-ol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Hexafluorobenzene (C₆F₆)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,2,3,3-tetrafluoropropan-1-ol in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium 2,2,3,3-tetrafluoropropoxide.

-

Nucleophilic Aromatic Substitution: Add hexafluorobenzene to the freshly prepared alkoxide solution. Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.

Spectroscopic Analysis (Predicted)

While specific spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most informative technique for characterizing this molecule. Nine distinct fluorine environments are expected, leading to a complex but interpretable spectrum. Chemical shifts are referenced to CFCl₃.

-

Pentafluorophenyl Group: Three signals are expected for the C₆F₅ group.

-

Ortho-fluorines (F-2, F-6): A triplet of doublets, typically found in the range of -140 to -150 ppm.

-

Para-fluorine (F-4): A triplet of triplets, appearing further downfield, around -155 to -165 ppm.

-

Meta-fluorines (F-3, F-5): A doublet of doublets (or a more complex multiplet), typically in the range of -160 to -170 ppm.

-

-

Tetrafluoropropoxy Group: Two distinct fluorine environments are present.

-

-OCH₂CF₂-: A triplet, expected in the range of -120 to -130 ppm, coupled to the adjacent -CF₂H group.

-

-CF₂H: A doublet of triplets, significantly shifted by the terminal hydrogen, likely in the range of -135 to -145 ppm. The large coupling to the hydrogen atom (²JFH) will be a characteristic feature.

-

¹H NMR Spectroscopy

The proton NMR spectrum will be simpler but equally diagnostic.

-

-OCH₂-: A triplet, coupled to the two adjacent fluorine atoms of the -CF₂- group. The chemical shift is expected to be in the range of 4.0-4.5 ppm.

-

-CF₂H: A triplet of triplets (or a doublet of triplets depending on the magnitude of the couplings), coupled to the adjacent -CF₂- group and the geminal fluorine atoms. This proton will appear at a significantly higher chemical shift, likely in the range of 5.8-6.5 ppm, due to the strong deshielding effect of the geminal fluorines.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺) at m/z 298. The fragmentation pattern will be characteristic of polyfluorinated compounds, with common losses of fluorine (F), trifluoromethyl (CF₃), and other fluorinated fragments.[5][10] Key expected fragments would include:

-

[M-H]⁺: m/z 297

-

[C₆F₅O]⁺: m/z 183

-

[C₆F₅]⁺: m/z 167

-

[C₃H₃F₄O]⁺: m/z 131

-

[C₂HF₄]⁺: m/z 101

Chemical Reactivity and Stability

The reactivity of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is dominated by the properties of the pentafluorophenyl ring.

-

Nucleophilic Aromatic Substitution (SNAr): The C₆F₅ group is highly activated towards nucleophilic attack. The ether oxygen is an ortho-, para-directing activating group in this context. Therefore, substitution of a fluorine atom, typically at the para-position (C-4), by strong nucleophiles (e.g., methoxide, ammonia, thiols) is the most probable reaction.[4][5]

-

Thermal Stability: Like many polyfluorinated ethers, this compound is expected to exhibit high thermal stability due to the strength of the C-F and C-O bonds.

-

Acid/Base Stability: The molecule is likely stable to a wide range of acidic conditions. However, strong bases under harsh conditions may cause cleavage of the ether linkage to yield pentafluorophenol.[10]

-

Reduction: The aromatic ring is resistant to reduction, but the C-F bonds can be cleaved under specific reductive conditions, for example, using reducing metals.

Sources

- 1. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 2. BJOC - Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases [beilstein-journals.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, pentafluoro- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. azom.com [azom.com]

- 9. colorado.edu [colorado.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 12. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis route for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

An In-Depth Technical Guide to the Synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Executive Summary: This guide provides a comprehensive and technically detailed methodology for the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, a highly fluorinated aryl ether. Such compounds are of significant interest to researchers in materials science and medicinal chemistry due to the unique properties conferred by their high fluorine content, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1][2] The synthesis route detailed herein is based on the robust and well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This document offers a step-by-step experimental protocol, mechanistic insights, safety considerations, and characterization data, designed for an audience of professional researchers and scientists.

Introduction and Strategic Overview

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (C₉H₃F₉O) is a specialized chemical entity featuring a pentafluorophenyl ring linked via an ether bond to a tetrafluoropropyl chain. The dense fluorine substitution on both the aromatic and aliphatic moieties imparts significant metabolic stability and unique lipophilicity, making it and similar polyfluorinated ethers valuable building blocks in the development of advanced polymers, dielectrics, and pharmaceutical agents.[1][3]

The primary synthetic challenge lies in the formation of the C(aryl)-O bond. The chosen strategy leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for functionalizing electron-deficient aromatic rings.[4] In this approach, the highly electron-withdrawing fluorine atoms on hexafluorobenzene render the aromatic ring susceptible to attack by strong nucleophiles.[5][6] The corresponding nucleophile is the 2,2,3,3-tetrafluoropropoxide anion, generated in situ from 2,2,3,3-tetrafluoro-1-propanol.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a two-stage mechanism: initial deprotonation of the alcohol followed by the SNAr reaction. This is conceptually related to the Williamson ether synthesis, but adapted for an unactivated (by traditional nitro or carbonyl groups) yet highly fluorinated aromatic substrate.[7][8]

Causality of the SNAr Pathway: The six fluorine atoms on the hexafluorobenzene ring exert a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds and significantly reduces the electron density of the π-system, making the ring carbons highly electrophilic and prone to attack by nucleophiles.[5] The reaction proceeds through a distinct addition-elimination sequence, which is a hallmark of the SNAr mechanism.

-

Nucleophilic Attack: The 2,2,3,3-tetrafluoropropoxide anion attacks one of the carbon atoms of the hexafluorobenzene ring. This step is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻) as the leaving group, yielding the final ether product.

The overall mechanism is depicted below.

Caption: The SNAr mechanism for the synthesis of the target ether.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to stoichiometry, anhydrous conditions, and temperature control is critical for achieving high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| Hexafluorobenzene | C₆F₆ | 186.06 | ≥99% | Sigma-Aldrich | Highly volatile, use in a fume hood. |

| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 132.06 | ≥98% | Oakwood Chemical | Corrosive, handle with care.[9] |

| Sodium Hydride (NaH) | NaH | 24.00 | 60% disp. in mineral oil | Acros Organics | Flammable solid, reacts violently with water. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For extraction. |

| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | Lab Prepared | For washing. |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | VWR | For drying. |

Synthesis Workflow Diagram

The overall experimental process is outlined in the following workflow.

Sources

- 1. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. francis-press.com [francis-press.com]

- 9. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. In the absence of direct experimental spectra for this specific molecule, this document synthesizes data from analogous compounds to offer a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development who may be working with this or structurally related fluorinated compounds. We will delve into the rationale behind the predicted spectral features, offering insights grounded in established principles of spectroscopic interpretation.

Introduction

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether. The presence of both a pentafluorophenyl group and a tetrafluoropropoxy chain imparts unique physicochemical properties, making it a molecule of interest in various fields, including materials science and as a potential building block in medicinal chemistry. The high degree of fluorination can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, properties of paramount importance in drug design.

Accurate characterization of such molecules is crucial, and spectroscopic methods are the cornerstone of this process. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. The predictions are based on a thorough review of spectroscopic data for structurally similar compounds, namely pentafluorophenyl ethers and ethers of 2,2,3,3-tetrafluoropropan-1-ol.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

For clarity in the following discussion, the atoms in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are numbered as follows:

Caption: Molecular structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the protons on the propoxy chain.

Table 1: Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C8 | 4.5 - 4.8 | Triplet (t) | ³JHF ≈ 12-15 Hz |

| H on C10 | 6.0 - 6.5 | Triplet of Triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 4-6 Hz |

Rationale:

-

The methylene protons on C8 are adjacent to an oxygen atom and a difluoromethylene group (C9), which deshields them, leading to a downfield shift. The signal is expected to be a triplet due to coupling with the two fluorine atoms on C9.

-

The methine proton on C10 is strongly deshielded by the two geminal fluorine atoms and the adjacent difluoromethylene group, resulting in a significant downfield shift. It will appear as a triplet of triplets due to the large geminal coupling to the two fluorines on C10 and the smaller vicinal coupling to the two fluorines on C9.

The ¹³C NMR spectrum will show signals for all nine carbon atoms, with characteristic shifts influenced by the attached fluorine atoms and the ether linkage. Due to C-F coupling, many of the signals will appear as multiplets in a proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 | 145 - 150 | Multiplet |

| C2, C6 | 136 - 140 | Doublet of Multiplets (dm) |

| C3, C5 | 139 - 143 | Doublet of Multiplets (dm) |

| C4 | 137 - 141 | Triplet of Multiplets (tm) |

| C8 | 65 - 70 | Triplet (t) |

| C9 | 115 - 120 | Triplet of Triplets (tt) |

| C10 | 108 - 113 | Triplet of Triplets (tt) |

Rationale:

-

The carbons of the pentafluorophenyl ring (C1-C6) will resonate in the aromatic region, with their chemical shifts and multiplicities dictated by one-bond and two-bond C-F coupling.

-

The carbon attached to the oxygen (C1) will be the most downfield of the aromatic carbons.

-

The methylene carbon C8, attached to the oxygen, will be in the typical range for an ether but will be split into a triplet by the two adjacent fluorine atoms on C9.

-

The highly fluorinated carbons C9 and C10 will be significantly shielded and show complex splitting patterns due to coupling with multiple fluorine atoms.

¹⁹F NMR is a highly sensitive technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[1][2]

Table 3: Predicted ¹⁹F NMR Data

| Position | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |

| F on C2, C6 (ortho) | -150 to -155 | Multiplet |

| F on C4 (para) | -160 to -165 | Triplet (t) |

| F on C3, C5 (meta) | -163 to -168 | Multiplet |

| F on C9 | -120 to -125 | Multiplet |

| F on C10 | -135 to -140 | Doublet of Triplets (dt) |

Rationale:

-

The fluorine atoms on the pentafluorophenyl ring will show three distinct signals with a 2:1:2 integration ratio for the ortho, para, and meta fluorines, respectively. The ortho fluorines are typically the most deshielded.[3]

-

The fluorine atoms on the tetrafluoropropoxy chain will give two signals. The CF₂ group at C9 will be a multiplet due to coupling with the fluorines at C10 and the protons at C8. The CF₂H group at C10 will be a doublet of triplets due to the large geminal coupling to the C10 proton and the smaller vicinal coupling to the C9 fluorines.

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the C-F and C-O bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Weak-Medium | Aliphatic C-H Stretch (CH₂) |

| 1650, 1520 | Strong | C=C Stretch (pentafluorophenyl ring) |

| 1250 - 1000 | Very Strong | C-F Stretch (multiple bands) |

| 1150 - 1085 | Strong | C-O-C Asymmetric Stretch (Aryl-Alkyl Ether)[4] |

Rationale:

-

The most prominent features will be the very strong and complex series of bands in the 1250-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations in polyfluorinated compounds.

-

The presence of the pentafluorophenyl ring will give rise to characteristic aromatic C=C stretching bands around 1650 and 1520 cm⁻¹.

-

A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected in the 1150-1085 cm⁻¹ region.[4]

Caption: A generalized workflow for IR data acquisition.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to extensive fragmentation due to the high energy of the ionization process. The molecular ion peak may be of low abundance or absent.

Table 5: Predicted Key Mass Spectral Fragments

| m/z | Predicted Fragment Ion |

| 298 | [M]⁺ (Molecular Ion) |

| 183 | [C₆F₅O]⁺ |

| 167 | [C₆F₅]⁺ |

| 115 | [C₃H₃F₄]⁺ |

| 113 | [C₃HF₄O]⁺ |

| 101 | [C₂HF₄]⁺ |

| 69 | [CF₃]⁺ |

Rationale:

-

The molecular ion at m/z 298 is expected, though it may be weak.

-

A common fragmentation pathway for ethers is cleavage of the C-O bond.[5] This would lead to the formation of the [C₆F₅O]⁺ ion at m/z 183.

-

Further fragmentation of the [C₆F₅O]⁺ ion by loss of CO would give the [C₆F₅]⁺ ion at m/z 167.

-

Cleavage of the C-C bonds in the tetrafluoropropoxy chain will also occur. For instance, cleavage of the C8-C9 bond can lead to the [C₃H₃F₄]⁺ fragment at m/z 115.

-

Alpha-cleavage, common in ethers, involving the C8-H bond, could lead to a fragment at m/z 297.

-

The presence of multiple fluorine atoms will also lead to characteristic fragments such as [CF₃]⁺ at m/z 69 and [C₂HF₄]⁺ at m/z 101.

Sources

A Technical Guide to the Molecular Structure and Conformation of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Abstract

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (C₉H₃F₉O) represents a class of highly fluorinated aromatic ethers with significant potential in materials science, advanced electronics, and as specialized solvents. The extensive fluorination on both the aromatic ring and the aliphatic side chain imparts unique physicochemical properties, including high thermal stability, chemical inertness, and specific solvation characteristics. A profound understanding of its three-dimensional molecular structure and conformational preferences is paramount for predicting its behavior and designing novel applications. This guide provides an in-depth analysis of the structural and conformational landscape of this molecule. We synthesize foundational chemical principles with established experimental and computational methodologies to offer a comprehensive overview for researchers, scientists, and professionals in drug development and materials science. While direct crystallographic or gas-phase diffraction data for this specific molecule is not publicly available, this guide establishes a robust theoretical framework and outlines the definitive protocols required for its empirical determination.

Molecular Identity and Physicochemical Properties

The subject of this guide is the ether composed of a pentafluorophenyl group linked to a 2,2,3,3-tetrafluoropropyl group. Its fundamental identifiers and known properties are summarized below.

| Property | Value | Reference |

| Systematic Name | 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | [1][2] |

| CAS Number | 89847-87-0 | [1] |

| Molecular Formula | C₉H₃F₉O | [1][2] |

| Molecular Weight | 298.11 g/mol | [1] |

| Boiling Point | 71-72°C (at 10 mm Hg) | [1][3] |

| Predicted Density | 1.571 ± 0.06 g/cm³ | [1][3] |

Theoretical Framework for Structural Analysis

The conformation of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is primarily dictated by the rotational freedom around three key single bonds. The interplay of steric hindrance, intramolecular electrostatic interactions (dipole-dipole), and stereoelectronic effects governs the potential energy surface and the preferred spatial arrangement of the molecule.

-

τ₁: C(aryl)−O Bond Rotation: This torsion defines the orientation of the entire tetrafluoropropoxy chain relative to the plane of the pentafluorophenyl ring. The conformation is a balance between the steric repulsion of the chain with the ortho-fluorine atoms of the ring and the electronic conjugation of the oxygen lone pairs with the aromatic π-system. The strong electron-withdrawing nature of the C₆F₅ group significantly influences this interaction compared to non-fluorinated analogues like anisole.

-

τ₂: O−C(alkyl) Bond Rotation: Rotation around this bond determines the position of the fluorinated alkyl chain relative to the C₆F₅-O plane.

-

τ₃: C−C Bond Rotation: The conformation of the propyl chain itself, defined by rotation around the C₂-C₃ bond, is heavily influenced by the bulky and electronegative fluorine substituents, leading to distinct gauche and anti conformers.

The presence of numerous C-F bonds introduces complex stereoelectronic effects, such as hyperconjugation and the gauche effect, which can stabilize conformations that would be disfavored based on sterics alone.[4] Computational chemistry is an indispensable tool for mapping these intricate interactions.[5][6]

Caption: Key rotatable bonds determining the molecule's conformation.

Methodologies for Structural Elucidation

Determining the precise three-dimensional structure of a molecule requires a combination of computational and experimental techniques. Each method provides unique insights into the molecule's conformation in a specific state (gas, liquid, or solid).

Computational Modeling: An In Silico Foundation

Computational chemistry, particularly Density Functional Theory (DFT), is the primary tool for predicting molecular structures and relative energies of different conformers.[6] It allows for a systematic exploration of the potential energy surface to identify stable isomers.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Construct a 3D model of the molecule using standard bond lengths and angles.

-

Conformational Search: Perform a systematic or stochastic search by rotating the key torsional angles (τ₁, τ₂, τ₃) to generate a wide range of possible starting conformations.

-

Geometry Optimization: Subject each unique conformer to geometry optimization using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy structure for each starting point.

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (enthalpy, Gibbs free energy).

-

Analysis: Compare the final energies of all stable conformers to determine the global minimum and the relative populations of other low-energy conformers at a given temperature.

Caption: Workflow for computational conformational analysis using DFT.

Gas-Phase Structure: Gas Electron Diffraction (GED)

GED is the definitive experimental technique for determining the geometric structure of free molecules, devoid of intermolecular forces present in condensed phases.[7] The experiment involves scattering a high-energy electron beam off a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances.

Experimental Protocol: Gas Electron Diffraction

-

Sample Volatilization: The compound is heated under vacuum to produce a steady stream of gaseous molecules, which is effused through a fine nozzle.[7]

-

Electron Scattering: A monochromatic beam of high-energy electrons intersects the gas stream, and the scattered electrons are detected.[7]

-

Data Acquisition: The diffraction pattern, consisting of concentric rings, is recorded. A rotating sector is often used to compensate for the steep decline in scattering intensity with angle.

-

Data Reduction: The recorded pattern is converted into a molecular scattering curve.

-

Structure Refinement: A theoretical scattering curve is calculated from a parameterized molecular model (bond lengths, angles, torsions). The model parameters are then refined by a least-squares fit to the experimental data, often guided by constraints from computational calculations.

Caption: Generalized workflow for molecular structure determination via GED.

Solid-State Structure: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure as it exists in a crystalline lattice.[8] This method reveals not only the molecule's conformation but also its packing arrangement and intermolecular interactions in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the compound, typically through slow evaporation from a suitable solvent.

-

Diffraction Experiment: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the intensities and positions of thousands of diffracted X-ray reflections are measured.[8]

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell. The positions of the atoms are determined from the peaks in this map.

-

Structure Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data to produce a final, highly precise molecular model.

Predicted Molecular Structure and Conformation

Based on established principles of conformational analysis and data from analogous fluorinated molecules, we can predict the key structural features of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.

Orientation of the Propoxy Group (τ₁)

The C₆F₅-O-C₁ fragment is expected to be non-planar. While conjugation favors a planar arrangement, the severe steric repulsion between the CH₂ group and the ortho-fluorine atom on the aromatic ring will force the O-C₁ bond out of the ring plane. The equilibrium torsional angle (C₆-C₁-O-C₂) will likely be around 60-90 degrees, minimizing steric clash while retaining some degree of electronic interaction.

Conformation of the Tetrafluoropropyl Chain (τ₃)

The C₂-C₃ bond in the -CH₂-CF₂-CF₂H moiety will exhibit a strong preference for a specific conformation. The large size of the CF₂H group and the C₆F₅OCH₂- group will lead to a staggered arrangement. An anti-periplanar conformation, where the H-C₃ bond is oriented away from the C₁-C₂ bond, is predicted to be the most stable conformer to minimize steric and dipolar repulsions between the highly fluorinated ends of the chain.

Predicted Structural Parameters

The following table summarizes expected bond lengths and angles based on typical values for similar chemical environments found in fluorinated aromatic and aliphatic compounds. These values serve as a robust starting point for experimental refinement or computational modeling.

| Parameter | Predicted Value | Rationale / Comparison |

| Bond Lengths (Å) | ||

| C(aryl)−F | ~1.33 Å | Typical for fluoroaromatic compounds. |

| C(aryl)−C(aryl) | ~1.39 Å | Standard aromatic C-C bond. |

| C(aryl)−O | ~1.37 Å | Shorter than aliphatic C-O due to sp² carbon and conjugation. |

| O−C(alkyl) | ~1.43 Å | Standard sp³ C-O single bond. |

| C(alkyl)−C(alkyl) | ~1.52 Å | Slightly shorter than standard C-C due to fluorine substitution. |

| C(alkyl)−F | ~1.35 Å | Typical for fluoroalkanes. |

| C(alkyl)−H | ~1.10 Å | Standard C-H bond length. |

| **Bond Angles (°) ** | ||

| C(aryl)−O−C(alkyl) | ~118° | Larger than tetrahedral due to steric repulsion between the bulky groups.[9] |

| O−C(alkyl)−C(alkyl) | ~110° | Close to tetrahedral, slightly distorted by bulky substituents. |

| F−C(alkyl)−F | ~107° | Slightly compressed from ideal tetrahedral angle. |

Conclusion and Future Outlook

The molecular structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is governed by a complex balance of steric, electronic, and dipolar forces. Theoretical analysis predicts a non-planar orientation of the ether linkage relative to the aromatic ring and a predominantly anti conformation for the fluorinated alkyl chain. While these predictions provide a solid foundation, definitive structural elucidation requires empirical validation through gas electron diffraction for the gas phase and single-crystal X-ray crystallography for the solid state. A precise understanding of this molecule's 3D structure and conformational dynamics is a critical prerequisite for its rational application in high-performance materials, as a stable medium for electrochemical systems, or as a building block in fluorinated pharmaceuticals, where molecular shape is key to biological activity.

References

- Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances (RSC Publishing).

- Adsorption of Fluorinated Ether Electrolyte Solvent Molecules on Boron Nitride Nanosheets Studied by Solid-State NMR and Computational Methods. The Journal of Physical Chemistry Letters - ACS Publications.

- Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electro. arXiv.

- Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes. ResearchGate.

- Gas electron diffraction. Wikipedia.

- PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE. ChemicalBook.

- Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity, C9H3F9O, 10 grams.

- Electron Diffraction by Gases. Semantic Scholar.

- Electron Diffraction by Gases. R Discovery.

- PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE. ChemicalBook.

- X-ray crystallography. Wikipedia.

- Easy chairs: The conformational preferences of polyfluorocyclohexanes. ResearchGate.

Sources

- 1. PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE | 89847-87-0 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE | 89847-87-0 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 6. arxiv.org [arxiv.org]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Electron Diffraction by Gases | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Thermal Stability and Decomposition of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, with the chemical formula C₆F₅OCH₂(CF₂)₂H, is a highly fluorinated aromatic ether. Its structure combines the chemically robust pentafluorophenyl group with a short-chain tetrafluoropropoxy moiety. While specific applications for this compound are not widely documented, its structural motifs suggest potential utility as a stable solvent, a dielectric fluid, a heat transfer agent, or an intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and materials science sectors. The high degree of fluorination imparts properties such as chemical inertness, thermal stability, and unique solubility characteristics.

This technical guide provides an in-depth analysis of the predicted thermal stability and decomposition pathways of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from studies on structurally related compounds, including hexafluorobenzene, perfluorinated ethers, and fluorinated alcohols. The insights and protocols herein are intended to provide a robust framework for researchers handling this or similar compounds at elevated temperatures.

Predicted Thermal Stability

The thermal stability of a molecule is dictated by the energy required to break its weakest chemical bond. In Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, the key bonds to consider are the C-F bonds of the aromatic ring, the aryl C-O ether bond, the alkyl C-O ether bond, the C-C bonds within the fluoroalkyl chain, and the C-H bond.

Generally, C-F bonds are exceptionally strong, lending high thermal stability to perfluorinated compounds. The pentafluorophenyl group is stable, with the pyrolysis of hexafluorobenzene requiring temperatures above 300°C and often much higher (700-850°C) to induce significant decomposition.[1][2] However, the presence of the alkoxy side chain introduces weaker points in the molecule.

Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that decomposition can initiate at temperatures as low as 150-200°C.[3][4] The crucial step in the degradation of these compounds is often the cleavage of a C-O ether bond.[3] The bond dissociation energy of a C-O bond in a typical ether is around 335 kJ/mol, which is considerably lower than that of aromatic C-F bonds (over 500 kJ/mol) and even aliphatic C-F bonds (around 485 kJ/mol).[5][6]

Furthermore, the related alcohol, 2,2,3,3-tetrafluoro-1-propanol, is reported to have a decomposition temperature of approximately 300°C.[7] Given these points, it is reasonable to predict that the thermal decomposition of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene will be initiated by the scission of the ether linkage or a C-C bond in the side chain, rather than the disruption of the highly stable pentafluorophenyl ring. The onset of decomposition is likely to occur in the range of 250-350°C, a temperature regime significantly lower than that required for the pyrolysis of hexafluorobenzene itself.

Proposed Decomposition Pathways

The thermal decomposition of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is anticipated to proceed via a free-radical chain mechanism. The initiation step will involve the homolytic cleavage of the weakest bond. The two most probable initial fragmentation points are the aryl C-O bond and the alkyl C-O bond.

-

Pathway A: Aryl C-O Bond Cleavage: This pathway involves the breaking of the bond between the pentafluorophenyl ring and the ether oxygen, yielding a pentafluorophenyl radical and a 2,2,3,3-tetrafluoropropoxy radical.

-

C₆F₅-OCH₂(CF₂)₂H → C₆F₅• + •OCH₂(CF₂)₂H

-

-

Pathway B: Alkyl C-O Bond Cleavage: This pathway involves the scission of the bond between the ether oxygen and the methylene group of the side chain, resulting in a pentafluorophenoxy radical and a 2,2,3,3-tetrafluoropropyl radical.

-

C₆F₅O-CH₂(CF₂)₂H → C₆F₅O• + •CH₂(CF₂)₂H

-

The relative prevalence of these pathways will depend on the precise bond dissociation energies, which are influenced by the electron-withdrawing nature of the adjacent fluorinated groups. Following initiation, the resulting highly reactive radicals will undergo a cascade of secondary reactions, including hydrogen abstraction, β-scission, and recombination.

For instance, the 2,2,3,3-tetrafluoropropoxy radical from Pathway A could undergo β-scission to yield formaldehyde and a 1,1,2,2-tetrafluoroethyl radical. The pentafluorophenyl radical could abstract hydrogen to form pentafluorobenzene or combine with another radical. At very high temperatures, fragmentation of the aromatic ring itself may occur, though this is less likely to be an initial step.[1]

Visualization of Proposed Decomposition Initiation

Caption: Initial fragmentation steps in the thermal decomposition of the title compound.

Anticipated Decomposition Products

Based on the proposed radical pathways and the known decomposition products of related compounds, a complex mixture of smaller fluorinated and non-fluorinated molecules is expected. The exact composition will be highly dependent on the temperature, pressure, and atmosphere (inert or oxidative).

Primary Products:

-

Pentafluorobenzene (C₆F₅H)

-

Pentafluorophenol (C₆F₅OH)

-

2,2,3,3-Tetrafluoro-1-propanol (CHF₂CF₂CH₂OH)

-

Formaldehyde (CH₂O)

Secondary and Minor Products:

-

Carbon monoxide (CO) and carbon dioxide (CO₂)

-

Hydrogen fluoride (HF)[8]

-

Smaller perfluoroalkanes and hydrofluoroalkanes (e.g., tetrafluoroethylene, difluoromethane)

-

Higher molecular weight products from radical recombination, such as decafluorobiphenyl (C₁₂F₁₀)

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, a combination of thermoanalytical and spectroscopic techniques is required. This protocol outlines a self-validating workflow.

Objective: To determine the onset decomposition temperature, kinetic parameters, and identify the evolved gaseous products.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR).

-

Differential Scanning Calorimeter (DSC).

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is of high purity (≥98%) to avoid interference from impurities.

-

Accurately weigh 5-10 mg of the liquid sample into a ceramic or platinum TGA crucible.

-

-

Thermogravimetric Analysis (TGA):

-

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures.

-

Procedure:

-

Place the crucible in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of ~800°C.

-

Employ a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

Record the mass loss versus temperature curve (thermogram). The onset temperature of decomposition is determined from the initial significant mass loss.

-

-

-

Evolved Gas Analysis (EGA) via TGA-MS/FTIR:

-

Rationale: Coupling the TGA exhaust to a spectrometer allows for the real-time identification of gaseous decomposition products.

-

Procedure:

-

During the TGA run, continuously transfer the evolved gases from the TGA furnace to the MS or FTIR spectrometer via a heated transfer line (~200-250°C to prevent condensation).

-

For MS, monitor a range of m/z values to detect expected fragments.

-

For FTIR, continuously collect infrared spectra of the evolved gas stream.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Rationale: DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of thermal events like melting, boiling, and decomposition (exothermic or endothermic).

-

Procedure:

-

Seal a small amount of the sample (2-5 mg) in a hermetic aluminum or gold-plated steel pan (for higher temperatures).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample under the same inert atmosphere and heating rate (10°C/min) as the TGA experiment.

-

Record the heat flow versus temperature. An endotherm will indicate boiling, while a sharp exotherm or a complex series of peaks concurrent with decomposition in the TGA will indicate the energetic nature of the decomposition.

-

-

Experimental Workflow Diagram

Caption: Workflow for the comprehensive thermal analysis of the target compound.

Predicted Thermal Properties Summary

The following table summarizes the predicted and known properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and its constituent parts. Values for the target compound are predictive and should be confirmed experimentally.

| Property | Predicted/Known Value | Source/Justification |

| Molecular Formula | C₉H₃F₉O | - |

| Molecular Weight | 298.11 g/mol | - |

| Boiling Point | ~150-170°C | Estimated based on structurally similar polyfluorinated ethers. |

| Onset of Decomposition (Tonset) | 250 - 350°C (in N₂) | Extrapolated from data on PFECAs[3][4] and fluorinated alcohols.[7] |

| Primary Decomposition Mechanism | Free-radical chain reaction | Common for pyrolysis of organic compounds, especially ethers.[1] |

| Weakest Bond(s) | C-O (Ether Linkage) | Lower bond dissociation energy compared to C-F bonds.[5][6] |

| Decomposition Energetics | Likely exothermic | Decomposition of many energetic materials is exothermic. |

Conclusion

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is predicted to possess moderate to high thermal stability, with decomposition likely initiating in the 250-350°C range via cleavage of its ether linkage. The highly stable pentafluorophenyl ring is expected to remain intact during the initial stages of thermal degradation. A comprehensive analysis using TGA-MS/FTIR and DSC is essential to validate these predictions and fully characterize the decomposition behavior and products. The protocols and predictive insights provided in this guide offer a foundational understanding for the safe handling and application of this and related polyfluoroalkoxybenzene compounds in high-temperature environments.

References

- Wall, L. A., & Antonucci, J. M. (1962). High-Temperature Reactions of Hexafluorobenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 457–463.

- Hellmann, M., Peters, E., Pummer, W. J., & Wall, L. A. (1957). Hexafluorobenzene from the Pyrolysis of Tribromofluoromethane. Journal of the American Chemical Society, 79(20), 5654–5656.

- Lin, S.-H., Chang, C.-Y., & Lai, C.-L. (2007). Decomposition of Aqueous 2,2,3,3-Tetra-Fluoro-Propanol by UV∕ O3 Process. Journal of Environmental Engineering, 133(10), 987-993.

- Xiao, X., et al. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS)

- Xiao, X., et al. (2020).

- Yao, Y., et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 56(7), 4203–4212.

- Wikipedia contributors. (2023). Hexafluorobenzene. Wikipedia, The Free Encyclopedia.

- Hellmann, M., et al. (1957). Hexafluorobenzene from the Pyrolysis of Tribromofluoromethane. Journal of the American Chemical Society, 79(20), 5654-5656.

- Royal Society of Chemistry. (2022). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification.

- Wikipedia contributors. (2023). Perfluoroether. Wikipedia, The Free Encyclopedia.

- Wall, L. A., & Antonucci, J. M. (1962). High-Temperature Reactions of Hexafluorobenzene. Journal of the American Chemical Society, 84(16), 3284-3287.

- Altarawneh, M., & Dlugogorski, B. Z. (2021). Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS). Open Research Newcastle.

- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.

- Wikipedia contributors. (2024). Bond-dissociation energy. Wikipedia, The Free Encyclopedia.

- Dixon, D. A. (2008). Bond dissociation energies in second-row compounds. The Journal of Physical Chemistry A, 112(23), 5215–5225.

-

NIST. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wired Chemist. (n.d.). Common Bond Energies. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity. Retrieved from [Link]

- Florin, R. E., & Wall, L. A. (1961). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 375–387.

- Zhang, X. (2020). Photocatalytic C−F Bond Activation of Fluoroarenes, gem‐Difluoroalkenes and Trifluoromethylarenes. Chemistry – An Asian Journal, 15(21), 3449-3461.

- Simmie, J. M. (2003). Thermal decomposition of perfluoropropene. International Journal of Chemical Kinetics, 35(9), 475-487.

- Birsa, M. L., et al. (2021). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry, 17, 1860-1872.

- Mezhenkova, T. V., et al. (2024). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Russian Journal of Organic Chemistry, 60(2), 272-280.

- Grib, A. (2018). Microwave Solventless Synthesis of Meso-Tetrakis (Pentafluorophenyl)Poprphyrin (TPPF20) and Tris(Pentafluorophenyl))Corrole. CUNY Academic Works.

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. scispace.com [scispace.com]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Common Bond Energies (D [wiredchemist.com]

- 7. echemi.com [echemi.com]

- 8. Perfluoroether - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in Organic Solvents

Introduction: Understanding the Unique Physicochemical Landscape of a Highly Fluorinated Aryl Ether

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aryl ether characterized by the presence of a pentafluorinated benzene ring and a tetrafluoropropoxy chain. This extensive fluorination imparts unique physicochemical properties that significantly influence its behavior in various solvent systems, a critical consideration for its application in research, particularly in drug development and materials science. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in organic solvents, offering a predictive framework and a detailed experimental protocol for its quantitative determination.

Structural and Physicochemical Properties

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene possesses the molecular formula C9H3F9O and a molecular weight of 298.11 g/mol .[4] Key physical properties include a boiling point of 71-72°C at 10 mmHg and a predicted density of 1.571 g/cm³.[4] The molecule's structure, featuring a highly electronegative perfluorinated aromatic ring and a fluorinated aliphatic ether chain, results in a unique electronic distribution and intermolecular interaction potential.

The high degree of fluorination leads to a molecule that is both hydrophobic and lipophobic, a characteristic of many highly fluorinated compounds.[5] This "fluorous" nature means that while it repels water, it also has limited affinity for hydrocarbon-based organic solvents. The solubility of such compounds is governed by a delicate balance of forces, including van der Waals interactions, dipole-dipole interactions, and the potential for weak hydrogen bonding.

Predictive Framework for Solubility in Organic Solvents

Key Factors Influencing Solubility:

-

Polarity: The polarity of the solvent plays a crucial role. While the C-F bond is highly polar, the symmetrical arrangement of fluorine atoms in the pentafluorophenyl group can lead to a relatively low overall molecular dipole moment. Solvents with some degree of polarity that can engage in dipole-dipole interactions without being overly hydrophilic are likely to be better solvents.

-

Fluorophilicity: Certain solvents, particularly those that are themselves fluorinated, exhibit a higher affinity for fluorinated solutes. This "fluorophilicity" arises from favorable interactions between the fluorinated segments of the solute and solvent molecules.

-

Dispersion Forces: Due to the high electron density of fluorine, London dispersion forces can be significant. Solvents with higher polarizability may enhance solubility through these interactions.

-

Hydrogen Bonding: The ether oxygen in pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can act as a weak hydrogen bond acceptor. Protic solvents capable of hydrogen bonding may exhibit some solubility, although the steric hindrance from the bulky fluorinated groups might limit this interaction.

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Fluorinated Solvents (e.g., trifluorotoluene, perfluorohexane) | High | "Like dissolves like" principle applies strongly. Favorable interactions between fluorinated moieties.[6] |

| Ethers (e.g., diethyl ether, tetrahydrofuran) | Moderate | The ether functional group in the solvent can interact with the ether linkage and the fluorinated rings of the solute.[7] |

| Chlorinated Solvents (e.g., dichloromethane, chloroform) | Moderate to Low | These solvents have suitable polarity and can engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons (e.g., toluene, benzene) | Low | While the aromatic ring of the solute might suggest some affinity, the high degree of fluorination reduces compatibility with non-fluorinated aromatics. Benzotrifluoride (BTF) is a notable exception, acting as a "hybrid" solvent capable of dissolving both fluorous and non-fluorous compounds.[6] |

| Ketones (e.g., acetone, methyl ethyl ketone) | Moderate to Low | The polar carbonyl group can interact with the solute, but the overall polarity and hydrogen bonding capability of the solvent will be determining factors. |

| Alcohols (e.g., methanol, ethanol, isopropanol) | Low | The strong hydrogen-bonding network of alcohols is not readily disrupted by the non-polar, fluorinated solute. |

| Alkanes (e.g., hexane, heptane) | Very Low | The non-polar, hydrocarbon nature of alkanes leads to poor interaction with the highly fluorinated and more polar solute. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Given the absence of published data, a reliable experimental method is essential for researchers to determine the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in their specific solvents of interest. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Methodology

1. Materials and Reagents:

- Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (high purity)

- Selected organic solvents (analytical grade or higher)

- Thermostatically controlled shaker or incubator

- Centrifuge

- Analytical balance

- Volumetric flasks and pipettes

- Syringe filters (PTFE, 0.22 µm)

- Autosampler vials with PTFE-lined caps

- Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

2. Experimental Procedure:

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene using the shake-flask method.

Implications for Drug Development and Research

A thorough understanding of the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is paramount for its effective utilization in drug development and other research applications.

-

Formulation Development: Solubility data is critical for developing suitable formulations for preclinical and clinical studies. For poorly soluble compounds, strategies such as co-solvents, emulsions, or nanoformulations may be necessary.[5]

-

Process Chemistry: In chemical synthesis, solvent selection is crucial for reaction efficiency, product purification, and crystallization. Knowledge of solubility in different solvents allows for the optimization of these processes.

-

Materials Science: For applications in materials science, such as in the development of fluorinated polymers or coatings, solubility is a key parameter for processing and fabrication.

Logical Relationships in Solubility and Formulation

Caption: Relationship between molecular properties, intermolecular forces, solubility, and formulation strategy.

Conclusion

References

- An In-depth Technical Guide to the Solubility of Highly Fluorinated Alkanes - Benchchem. (n.d.).

- PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE - ChemicalBook. (n.d.).

-

Pentafluorobenzene | C6HF5 | CID 9696 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, pentafluoro- (CAS 363-72-4) - Cheméo. (n.d.). Retrieved from [Link]

-

Determination of the fluorine solubility in various solvents - Unipd. (n.d.). Retrieved from [Link]

-

The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed. (1984). Retrieved from [Link]

-

Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorous Ethers - RSC Publishing. (2015). Retrieved from [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. (2004). Retrieved from [Link]

-

Physical Properties of Ether - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Halothane - Wikipedia. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, pentafluoro(trifluoromethyl)- (CAS 434-64-0) - Cheméo. (n.d.). Retrieved from [Link]

-

High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC - NIH. (n.d.). Retrieved from [Link]

-

1,2,3,4,5-Pentafluoro-6-[2-fluoro-3,4,5,6-tetrakis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene - PubChem. (n.d.). Retrieved from [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, Structural Characterization, and Optical Properties of Benzene-Fused Tetracyclic and Pentacyclic Stiboles - MDPI. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2) - Cheméo. (n.d.). Retrieved from [Link]

-

Trifluorotoluene - Wikipedia. (n.d.). Retrieved from [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents - ResearchGate. (n.d.). Retrieved from [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE | 89847-87-0 [amp.chemicalbook.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Reactivity Profile of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with Nucleophiles: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with a range of common nucleophiles. The presence of the electron-withdrawing pentafluorophenyl and 2,2,3,3-tetrafluoropropoxy groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This document elucidates the underlying principles governing these reactions, explores the reactivity with key nucleophilic classes—alkoxides, amines, and thiols—and provides detailed, field-proven experimental protocols. The discussion is grounded in established mechanistic principles of polyfluoroaromatic chemistry, offering insights into reaction control, regioselectivity, and potential applications in drug development and materials science.

Introduction: The Unique Chemical Landscape of Polyfluoroaromatic Ethers

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether characterized by a pentafluorophenyl ring activated by an electron-withdrawing polyfluoroalkoxy substituent. The cumulative inductive effect of the nine fluorine atoms significantly depletes the electron density of the aromatic ring, making it a potent electrophile for nucleophilic attack.[1][2] This heightened electrophilicity is the cornerstone of its reactivity, enabling facile displacement of a fluorine atom under conditions that would not affect a non-fluorinated analogue.

The dominant reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr). Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination sequence.[3] The nucleophile first attacks the carbon atom bearing a leaving group (in this case, fluorine) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with nucleophiles is governed by the SNAr mechanism, as depicted below. The electron-withdrawing nature of the fluorine atoms and the tetrafluoropropoxy group is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.

Caption: Generalized SNAr mechanism on pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.

Reactivity with Oxygen Nucleophiles (Alkoxides)

Reactions with alkoxides, such as sodium methoxide or ethoxide, are expected to proceed readily to yield the corresponding 4-alkoxy-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent, which also serves as the source of the nucleophile upon deprotonation by a base.

Causality Behind Experimental Choices

The choice of an alcohol as the solvent is strategic; it ensures a high concentration of the alkoxide nucleophile and facilitates the dissolution of the starting materials. The reaction temperature is a critical parameter that must be optimized. While elevated temperatures can increase the reaction rate, they may also lead to side reactions or decomposition. For highly activated substrates like the title compound, reactions often proceed efficiently at or slightly above room temperature. The use of a strong base (e.g., sodium hydride) to generate the alkoxide in situ from the alcohol is a common and effective strategy.

Representative Experimental Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Caption: Workflow for the synthesis of a 4-alkoxy substituted product.

Reactivity with Nitrogen Nucleophiles (Amines)

Primary and secondary amines are potent nucleophiles that react readily with pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.[4] The reaction typically affords the corresponding 4-amino-substituted product in high yield. The nucleophilicity of the amine is a key determinant of the reaction rate, with aliphatic amines being more reactive than aromatic amines due to their higher basicity and lower steric hindrance.[4]

Self-Validating Systems in Amine Substitution

The progress of these reactions can be conveniently monitored by thin-layer chromatography (TLC), allowing for a self-validating system where the disappearance of the starting material and the appearance of the more polar product spot can be tracked. A simple workup procedure involving an aqueous quench and extraction is usually sufficient to isolate the crude product, which can then be purified by column chromatography. The use of a mild base, such as potassium carbonate or triethylamine, is often employed to scavenge the HF generated during the reaction.

Representative Experimental Protocol: Synthesis of 4-(Butylamino)-2,3,5,6-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

-

Reaction Setup: To a solution of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.0 eq).

-

Addition of Nucleophile: Add n-butylamine (1.2 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.

Reactivity with Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles for SNAr reactions with polyfluoroaromatic compounds. The reaction of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with a thiol in the presence of a base will generate the corresponding 4-thioether. The thiol is typically deprotonated in situ by a base to form the more nucleophilic thiolate anion.

Authoritative Grounding for Thiol Reactions

The high efficiency of the para-fluoro-thiol reaction is well-documented in the literature for various pentafluorophenyl substrates.[5] This reaction is known for its high selectivity and mild reaction conditions, making it a valuable tool in bioconjugation and materials science. The choice of base is critical; a non-nucleophilic base is preferred to avoid competition with the thiol.

Representative Experimental Protocol: Synthesis of 4-(Phenylthio)-2,3,5,6-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Sources

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. "Click-Type" Modifications of Peptides via SNAr Reaction of Thiols with Fluorinated Aromatic Molecules | MIT Technology Licensing Office [tlo.mit.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Tris(trifluoromethyl)phenol (CAS Number: 122489-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trifluoromethyl)phenol, identified by the CAS number 122489-60-5, is a highly fluorinated aromatic compound. Its structure, featuring a phenol ring substituted with three trifluoromethyl groups, imparts unique electronic and steric properties that make it a compound of significant interest in various chemical and pharmaceutical research areas. The strong electron-withdrawing nature of the trifluoromethyl groups profoundly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the molecule. This guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Tris(trifluoromethyl)phenol, offering insights into its behavior and potential applications, particularly in the realm of drug development and organic synthesis.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 122489-60-5 |

| IUPAC Name | 2,4,6-Tris(trifluoromethyl)phenol |

| Synonyms | Phenol, 2,4,6-tris(trifluoromethyl)- |

| Molecular Formula | C₉H₃F₉O |

| Molecular Weight | 312.11 g/mol |

| Chemical Structure |  |

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for 2,4,6-Tris(trifluoromethyl)phenol is limited in publicly accessible literature, the following table summarizes key known and predicted properties. The electron-withdrawing trifluoromethyl groups are expected to significantly impact these values compared to phenol.

| Property | Value/Predicted Value | Rationale and Comparative Insights |

| Melting Point | Data not available | The presence of multiple trifluoromethyl groups is expected to increase the molecular weight and potentially lead to a higher melting point compared to simpler phenols due to stronger intermolecular forces. |

| Boiling Point | Data not available | Similar to the melting point, the high molecular weight and polarity suggest a high boiling point. For comparison, 2,4,6-trifluorophenol has a boiling point of 178 °C. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | The hydrophobic trifluoromethyl groups are likely to decrease water solubility. Good solubility is expected in non-polar organic solvents. |

| pKa (Acidity) | Predicted to be significantly lower than phenol (pKa ≈ 10). | The three strongly electron-withdrawing trifluoromethyl groups will stabilize the phenoxide anion, thereby increasing the acidity of the phenolic proton. The pKa is anticipated to be in the acidic range. For comparison, the pKa of 3,5-bis(trifluoromethyl)phenol is approximately 8.03[1]. |

| LogP (Lipophilicity) | Predicted to be high. | The nine fluorine atoms contribute significantly to the lipophilicity of the molecule. A high LogP value is indicative of good membrane permeability, a crucial factor in drug design. The computed XLogP3-AA for the related 2,4,6-Tris(trifluoromethylsulfonyl)phenol is 3.5[2]. |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial. Below are standardized, step-by-step methodologies for key experiments.

Determination of pKa by Spectrophotometric Titration

The acidity of a phenolic compound can be precisely determined using UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated and deprotonated forms of the molecule.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Stock Solution Preparation: Prepare a stock solution of 2,4,6-Tris(trifluoromethyl)phenol in a suitable solvent (e.g., methanol or a water-miscible co-solvent if solubility is low).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample at a constant temperature.

-

Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and deprotonated species is maximal against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Caption: Workflow for pKa determination by spectrophotometric titration.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of 2,4,6-Tris(trifluoromethyl)phenol in the saturated n-octanol.

-

Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination by the shake-flask method.

Implications for Drug Development

The unique physicochemical properties of 2,4,6-Tris(trifluoromethyl)phenol make it an intriguing scaffold and building block in drug design and medicinal chemistry.

-